molecular formula C6H3IN2O3 B14859733 6-Iodo-4-nitropyridine-2-carbaldehyde

6-Iodo-4-nitropyridine-2-carbaldehyde

Cat. No.: B14859733
M. Wt: 278.00 g/mol
InChI Key: LKMYTYGWQBDQMS-UHFFFAOYSA-N
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Description

6-Iodo-4-nitropyridine-2-carbaldehyde is a halogenated pyridine derivative characterized by a nitro group at the 4-position, an aldehyde group at the 2-position, and an iodine substituent at the 6-position of the pyridine ring. This compound’s structure combines strong electron-withdrawing groups (nitro and aldehyde) with a heavy halogen (iodine), making it a unique candidate for studying electronic effects in heterocyclic chemistry.

Properties

Molecular Formula

C6H3IN2O3

Molecular Weight

278.00 g/mol

IUPAC Name

6-iodo-4-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C6H3IN2O3/c7-6-2-5(9(11)12)1-4(3-10)8-6/h1-3H

InChI Key

LKMYTYGWQBDQMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-nitropyridine-2-carbaldehyde typically involves the nitration of 6-iodopyridine followed by formylation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often employs Vilsmeier-Haack reaction conditions, where the nitrated pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-4-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Reduction: Hydrogen gas, palladium on carbon, or chemical reductants like tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 6-Iodo-4-aminopyridine-2-carbaldehyde.

    Oxidation: 6-Iodo-4-nitropyridine-2-carboxylic acid.

Scientific Research Applications

6-Iodo-4-nitropyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-4-nitropyridine-2-carbaldehyde largely depends on the specific reactions it undergoes and the context in which it is used. For instance, in biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-Iodo-4-nitropyridine-2-carbaldehyde, we compare it structurally and functionally with analogous pyridine derivatives (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications
This compound I (6), NO₂ (4), CHO (2) 294.03 Ligand synthesis, medicinal chemistry
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) 202.61 Pharmaceutical intermediates
4-Nitro-2-pyridinecarbaldehyde NO₂ (4), CHO (2) 152.11 Organic synthesis, catalysis
6-Bromo-4-nitropyridine-2-carboxylic acid Br (6), NO₂ (4), COOH (2) 273.00 Coordination chemistry

Structural and Functional Analysis

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro and aldehyde groups in this compound create a highly electron-deficient pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution compared to analogues like 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which lacks EWGs in key positions .

Reactivity: The aldehyde group in this compound allows for condensation reactions (e.g., forming Schiff bases), a feature shared with 4-Nitro-2-pyridinecarbaldehyde. However, iodine’s leaving-group ability may facilitate Suzuki-Miyaura coupling, a pathway less accessible in non-halogenated analogues.

Applications :

  • Unlike 2-Chloro-6-methylpyrimidine-4-carboxylic acid (used in pharmaceutical intermediates ), this compound’s iodine atom and aldehyde group make it more suitable for metal-organic frameworks (MOFs) or radiopharmaceuticals.

Stability :

  • Nitro groups generally reduce thermal stability. However, iodine’s lower electronegativity compared to chlorine or bromine may mitigate hydrolysis risks in aqueous environments, contrasting with 6-Bromo-4-nitropyridine-2-carboxylic acid.

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